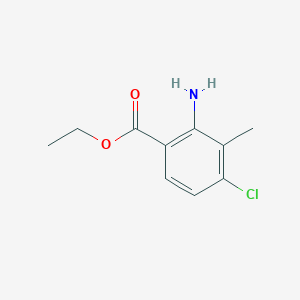

Ethyl 2-amino-4-chloro-3-methylbenzoate

Description

Contextualization within Halogenated and Alkyl-Substituted Aromatic Esters

The chemical behavior of Ethyl 2-amino-4-chloro-3-methylbenzoate is dictated by the interplay of its various substituents. Aromatic esters, in general, are versatile intermediates in organic synthesis. dartmouth.edu The presence of both electron-donating (amino and methyl) and electron-withdrawing (chloro and the ethyl carboxylate) groups on the same aromatic ring creates a complex electronic environment. evitachem.com

The amino group is a strong activating group and directs electrophilic substitution to the ortho and para positions. The methyl group is a weaker activating group, also directing ortho and para. Conversely, the chlorine atom is a deactivating but ortho-para directing substituent due to the competing effects of its electronegativity (induction) and the resonance of its lone pairs. evitachem.comgoogle.com The ethyl carboxylate group is a deactivating group, directing incoming electrophiles to the meta position. This combination of directing effects makes the prediction of further substitution reactions on the ring a nuanced challenge for synthetic chemists.

The presence of a halogen atom also introduces the potential for nucleophilic aromatic substitution under certain conditions and provides a handle for transition-metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis. evitachem.com

Below is a table summarizing the key properties of Ethyl 2-amino-4-chloro-3-methylbenzoate.

| Property | Value |

| CAS Number | 1178060-61-1 |

| Molecular Formula | C10H12ClNO2 |

| Molecular Weight | 213.66 g/mol |

| IUPAC Name | ethyl 2-amino-4-chloro-3-methylbenzoate |

| Canonical SMILES | CCOC(=O)C1=C(C(=C(C=C1)Cl)C)N |

| InChI Key | YZQWRIPGJAJESF-UHFFFAOYSA-N |

Academic Significance in Contemporary Organic Synthesis and Chemical Research

While specific research exclusively focused on Ethyl 2-amino-4-chloro-3-methylbenzoate is not abundant in publicly available literature, its significance can be inferred from the utility of similarly structured molecules. Polysubstituted anilines and benzoates are crucial building blocks in the synthesis of a wide array of complex organic molecules, including pharmaceuticals, agrochemicals, and materials. acs.orgnih.gov

For instance, related aminobenzoic acid derivatives are known to be key intermediates. 2-amino-3-chlorobenzoic acid, isolated from Streptomyces coelicolor, has been identified as a cancer antagonist. mdpi.com A patent describes the use of 2-amino-3-chlorobenzoic methyl ester as a key intermediate in the synthesis of triazolopyrimidine sulfonamide herbicides. google.com Furthermore, a structural analog, Ethyl 4-amino-3-methylbenzoate, serves as a precursor for antitumor agents. nih.gov These examples highlight the potential of Ethyl 2-amino-4-chloro-3-methylbenzoate as a valuable intermediate for the synthesis of biologically active compounds. Its specific substitution pattern could lead to novel derivatives with unique pharmacological or pesticidal properties.

The compound's utility in research likely lies in its role as a scaffold for creating libraries of compounds for high-throughput screening in drug discovery and agrochemical development. The amino group can be readily acylated, diazotized, or used in cyclization reactions to form heterocyclic systems, while the ester can be hydrolyzed, reduced, or converted to an amide.

Overview of Research Trajectories for Substituted Benzoates

Research involving substituted benzoates is diverse and continually evolving. One significant trajectory is in the field of medicinal chemistry, where these compounds are often used as starting materials or key intermediates for the synthesis of therapeutic agents. The biological activity of halogenated compounds, in particular, is a subject of ongoing investigation, with many marine natural products containing halogens exhibiting antibacterial, antifungal, antiviral, and antitumor properties. researchgate.netnih.govnih.gov

Another major area of research is in materials science. Substituted benzoates can be incorporated into polymers and liquid crystals, with the substituents influencing the material's physical properties such as thermal stability and liquid crystalline phase behavior.

Furthermore, there is a growing interest in the environmental fate and impact of halogenated organic compounds. Research tracks the presence and trends of halogenated substances, including some benzoates used as flame retardants, in the environment to understand their persistence and potential for bioaccumulation. bohrium.com

The development of novel synthetic methodologies for preparing polysubstituted aromatic compounds, including benzoates, remains a central theme in organic chemistry. nih.gov Efficient and selective methods for introducing multiple substituents onto an aromatic ring are highly sought after to facilitate the synthesis of complex target molecules. nih.gov

Structure

3D Structure

Properties

Molecular Formula |

C10H12ClNO2 |

|---|---|

Molecular Weight |

213.66 g/mol |

IUPAC Name |

ethyl 2-amino-4-chloro-3-methylbenzoate |

InChI |

InChI=1S/C10H12ClNO2/c1-3-14-10(13)7-4-5-8(11)6(2)9(7)12/h4-5H,3,12H2,1-2H3 |

InChI Key |

AJCWDRMXYAXBDR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(C=C1)Cl)C)N |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 2 Amino 4 Chloro 3 Methylbenzoate and Its Precursors

Strategies for Regioselective Functionalization of the Aromatic Ring

Achieving the desired substitution pattern on an aromatic ring is a central challenge in organic synthesis. The electronic properties of substituents already present on the ring dictate the position of subsequent electrophilic attacks. However, for complex molecules, direct electrophilic substitution may not yield the desired isomer. Consequently, more sophisticated strategies are employed to control regioselectivity, including the use of directing groups and the specific timing of functional group introduction.

N-Chlorosuccinimide (NCS) is a versatile and widely used reagent for the chlorination of aromatic compounds. researchgate.netucla.edu It serves as a source of electrophilic chlorine, particularly under acidic conditions, and offers advantages in handling and selectivity compared to gaseous chlorine. researchgate.netisca.me

The chlorination of substituted benzoic acids is governed by the electronic nature of the substituents present. The carboxyl group is a deactivating, meta-directing group in electrophilic aromatic substitution. However, the presence of activating groups, such as hydroxyl or amino groups, can override this effect and direct chlorination to ortho and para positions.

N-Chlorosuccinimide has been effectively used to chlorinate activated aromatic rings. For instance, studies on dihydroxy benzoic acid regioisomers in aqueous solutions have demonstrated that chlorination with NCS is rapid, with reactivity influenced by steric factors and the position of the activating hydroxyl groups. tsijournals.com The specific reaction rates for different isomers highlight the quantitative differences in reactivity. tsijournals.com However, for deactivated rings like benzoic acid itself, chlorination using NCS under neutral or mildly acidic aqueous conditions can be unsuccessful even at elevated temperatures. isca.me

To overcome the deactivation by the carboxyl group, stronger activating conditions are necessary. The use of N-halosuccinimides in the presence of strong acids like trifluoromethanesulfonic acid or BF3-H2O can facilitate the halogenation of even deactivated aromatic compounds. organic-chemistry.org A patent for the synthesis of 2-amino-3-methyl-5-chlorobenzoic acid, an isomer of a potential precursor, describes a chlorination step using a chlorination reagent on 2-amino-3-methylbenzoic acid, indicating that the activating amino group directs the incoming chlorine atom. google.com

Below is a table summarizing the outcomes of chlorination on different substituted benzoic acids.

| Substrate | Reagent | Conditions | Product(s) | Yield |

| 2,4-dihydroxy benzoic acid | NCS | Aqueous solution, 25°C | Monochloro derivative | - |

| 2,6-dihydroxy benzoic acid | NCS | Aqueous solution, 25°C | Monochloro derivative | - |

| 3,5-dihydroxy benzoic acid | NCS | Aqueous solution, 25°C | 2-chloro-3,5-dihydroxy benzoic acid | - |

| Benzoic acid | NCS/HCl | Aqueous solution, 80°C, 20h | No reaction | 0% |

| 2-amino-3-methylbenzoic acid | Dichlorohydantoin | N,N-dimethylformamide, 100°C | 2-amino-3-methyl-5-chlorobenzoic acid | 87.0% |

Data compiled from multiple sources. isca.metsijournals.comgoogle.com

Electrophilic aromatic halogenation is a fundamental type of electrophilic aromatic substitution. wikipedia.org The reaction mechanism involves three key steps:

Generation of the Electrophile : The reaction is initiated by the formation of a potent electrophile. byjus.com In the case of chlorination with Cl2, a Lewis acid catalyst like FeCl3 or AlCl3 is typically required to polarize the Cl-Cl bond, generating a highly electrophilic species. wikipedia.orgbyjus.commasterorganicchemistry.com When using N-chlorosuccinimide, an acid catalyst protonates the nitrogen atom, making the chlorine atom more electrophilic and susceptible to attack by the aromatic ring. isca.me In some systems, it is proposed that NCS oxidizes chloride ions (from HCl) to form Cl2 in situ, which then acts as the active chlorinating agent. isca.me

Formation of the Arenium Ion : The electron-rich π system of the aromatic ring attacks the electrophilic chlorine atom. byjus.com This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation known as an arenium ion or sigma complex. wikipedia.orgbyjus.com The formation of this intermediate is typically the rate-determining step of the reaction because it involves the temporary loss of aromatic stabilization. wikipedia.org

Removal of a Proton : To restore the highly stable aromatic system, a base present in the reaction mixture removes a proton from the sp3-hybridized carbon atom of the arenium ion. byjus.com The electrons from the C-H bond move back into the ring, re-establishing the π system and yielding the chlorinated aromatic product. byjus.com An endocyclic restriction test for the acid-catalyzed transfer of chlorine from a protonated chloroamine suggests a transition state with a large bond angle between the entering and leaving groups around the chlorine atom. nih.gov

Introducing a methyl group onto an aromatic ring can be accomplished through methods like Friedel-Crafts alkylation. However, this reaction is prone to issues such as polysubstitution and carbocation rearrangements. For achieving high regioselectivity, especially for the synthesis of highly substituted aromatics, alternative strategies are often preferred.

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings ortho to a specific functional group, known as a Directed Metalation Group (DMG). wikipedia.orgorganic-chemistry.org This method offers a significant advantage over classical electrophilic substitution by providing exclusive ortho-substitution, whereas the latter often yields a mixture of ortho and para products. wikipedia.org

The general principle of DoM involves the following steps:

A DMG, which contains a heteroatom (e.g., oxygen or nitrogen), acts as a Lewis base and coordinates to an organolithium reagent, typically n-butyllithium. wikipedia.org

This coordination directs the strong base to deprotonate the nearest ortho-position, which has increased kinetic acidity, forming a thermodynamically stable aryllithium intermediate. wikipedia.orgorganic-chemistry.org

This nucleophilic intermediate is then treated with an electrophile, such as methyl iodide or dimethyl sulfate, to introduce the desired group (in this case, methyl) at the metalated position. wikipedia.org

A wide range of functional groups can act as DMGs, with varying directing abilities. organic-chemistry.org The carboxyl group (-COOH) or its derivatives like amides (-CONR2) and O-aryl carbamates (-OCONR2) are particularly effective DMGs. organic-chemistry.orgnih.gov This makes DoM a highly relevant strategy for the synthesis of substituted benzoic acids. The aryl O-carbamate group is considered one of the strongest DMGs available. nih.gov The presence of a substituent already in one ortho position can sterically influence the metalation of the other ortho C-H bond, a phenomenon known as the Ortho Effect (OE). rsc.org

| Relative DMG Power | Directed Metalation Group (DMG) |

| Strong | -OCONR₂, -CONR₂, -SO₂NR₂ |

| Moderate | -OMe, -NR₂ |

| Weak | -F, -Cl |

Table based on information from various sources. organic-chemistry.org

The introduction of an amino group onto an aromatic ring is a crucial step in the synthesis of Ethyl 2-amino-4-chloro-3-methylbenzoate. A common and reliable method for achieving this transformation is through the nitration of the aromatic ring followed by the reduction of the resulting nitro group.

The synthesis often begins with a suitable precursor, such as m-toluic acid. A synthetic route described in a patent involves the nitration of m-toluic acid to yield 2-nitro-3-methylbenzoic acid. google.com This nitration is an electrophilic aromatic substitution where the methyl group (ortho, para-directing) and the carboxylic acid group (meta-directing) guide the nitro group to the C2 position.

Once the nitro group is in place, it can be reduced to an amino group using various methods. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel is a widely used industrial process. orgsyn.org A patent details the reduction of 2-nitro-3-methylbenzoic acid via a hydrogenation reduction reaction in a hydrogen atmosphere to obtain 2-amino-3-methylbenzoic acid. google.com Alternative reduction methods that avoid the need for high-pressure hydrogen gas include the use of metals in acidic media, such as indium powder in an aqueous solution of ammonium (B1175870) chloride. orgsyn.org This method has been shown to be effective for the synthesis of ethyl 4-aminobenzoate (B8803810) from ethyl 4-nitrobenzoate. orgsyn.org Following the formation of the aminobenzoic acid, esterification can be carried out to yield the final ethyl ester.

Introduction of the Amino Group

Reduction Pathways of Nitro-Substituted Benzoates

A primary route to synthesizing aminobenzoates involves the reduction of the corresponding nitro compounds. This transformation is a cornerstone of aromatic chemistry, converting an electron-withdrawing nitro group into an electron-donating amino group.

The precursor, ethyl 4-chloro-3-methyl-2-nitrobenzoate, can be synthesized and subsequently reduced to yield the target molecule. A variety of reducing agents and conditions are available for this purpose, each with its own set of advantages. Common methods include catalytic hydrogenation using metals like palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere. orgsyn.org Chemical reduction methods are also widely employed, utilizing reagents such as tin(II) chloride in the presence of a strong acid, or iron powder in acidic medium. google.com

For instance, the reduction of a similar compound, ethyl 4-nitrobenzoate, to ethyl 4-aminobenzoate has been successfully achieved using indium powder in the presence of ammonium chloride in aqueous ethanol (B145695). orgsyn.org This method provides a high yield and avoids the use of high-pressure hydrogenation equipment. orgsyn.org The general conditions for such reductions are summarized in the table below.

Table 1: Common Reagents for the Reduction of Aromatic Nitro Compounds

| Reagent/Catalyst | Solvent | Conditions |

|---|---|---|

| H₂/Pd-C | Ethanol or Methanol (B129727) | Room temperature, atmospheric or elevated pressure |

| Fe/HCl or Fe/CH₃COOH | Ethanol/Water | Reflux |

| SnCl₂·2H₂O/HCl | Ethanol | Reflux |

| Na₂S₂O₄ (Sodium dithionite) | Water/Ethanol | Room temperature or gentle warming |

| In/NH₄Cl | Ethanol/Water | Reflux |

Ammoniation and Related Nucleophilic Amination Approaches

An alternative pathway to introduce the amino group is through nucleophilic aromatic substitution (SNAr) on a suitably activated aromatic ring. libretexts.org This approach would typically involve a precursor such as ethyl 2,4-dichloro-3-methylbenzoate. In this scenario, the chlorine atom at the 2-position, activated by the adjacent ester group and the chlorine at the 4-position, could be displaced by an amino group.

This reaction is generally carried out using ammonia (B1221849) or a protected form of ammonia as the nucleophile. scranton.edu The presence of electron-withdrawing groups ortho and para to the leaving group is crucial for the stabilization of the intermediate Meisenheimer complex, which facilitates the substitution. libretexts.orgyoutube.com The reaction conditions often require elevated temperatures and pressures, and may be catalyzed by copper salts in what is known as the Buchwald-Hartwig amination or similar cross-coupling reactions. nih.gov

However, achieving regioselectivity in such reactions can be challenging, as substitution could potentially occur at either the 2- or 4-position. The electronic and steric environment of the substrate plays a significant role in determining the outcome of the reaction. nih.gov

Esterification Protocols for Benzoic Acid Derivatives

The final step in the synthesis of ethyl 2-amino-4-chloro-3-methylbenzoate is often the esterification of the corresponding carboxylic acid, 2-amino-4-chloro-3-methylbenzoic acid. Several methods are available for this transformation.

Conventional Fischer Esterification and its Variants

Fischer-Speier esterification is a classic and widely used method for producing esters from carboxylic acids and alcohols in the presence of an acid catalyst. masterorganicchemistry.com In the context of synthesizing the target compound, 2-amino-4-chloro-3-methylbenzoic acid would be refluxed with an excess of ethanol in the presence of a strong acid catalyst such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.com

The reaction is an equilibrium process, and to drive it towards the formation of the ester, a large excess of the alcohol is typically used, or water is removed as it is formed. masterorganicchemistry.com A patent for a similar compound, ethyl 4-nitrobenzoate, describes its synthesis by refluxing 4-nitrobenzoic acid with ethanol and sulfuric acid. google.com

Advanced Catalytic Esterification Methods (e.g., acid-catalyzed, enzyme-catalyzed)

Modern advancements in catalysis have led to the development of more efficient and environmentally benign esterification methods. Solid acid catalysts, for instance, can be used in place of corrosive mineral acids, simplifying work-up and catalyst recovery.

Enzyme-catalyzed esterification is another green alternative. Lipases are commonly used enzymes for this purpose, offering high selectivity and mild reaction conditions. nih.gov This method avoids the use of harsh acids and high temperatures, which can be beneficial when dealing with sensitive functional groups.

Microwave-Assisted Synthesis of Esters

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions. ajrconline.org Microwave irradiation can significantly reduce reaction times and improve yields in esterification reactions. nih.govscispace.com The synthesis of various esters has been successfully demonstrated using this technique, often in solvent-free conditions or with reduced solvent usage, aligning with the principles of green chemistry. ajrconline.orgnih.gov The rapid and uniform heating provided by microwaves can overcome the equilibrium limitations of conventional Fischer esterification. mdpi.com

Multi-Step Synthesis Pathways from Simpler Aromatic Precursors

The synthesis of ethyl 2-amino-4-chloro-3-methylbenzoate can be envisioned as a multi-step process starting from simpler, commercially available aromatic compounds. A plausible synthetic route could begin with m-toluic acid.

A patent describes a pathway to 2-amino-3-methyl-5-chlorobenzoic acid starting from m-toluic acid. google.com This involves a sequence of nitration, hydrogenation, and chlorination. google.com

Nitration: m-Toluic acid is treated with nitric acid to introduce a nitro group, yielding 2-nitro-3-methylbenzoic acid. google.com

Reduction: The nitro group is then reduced to an amino group via catalytic hydrogenation to give 2-amino-3-methylbenzoic acid. google.com

Chlorination: The subsequent chlorination of 2-amino-3-methylbenzoic acid can be achieved using a chlorinating agent like N-chlorosuccinimide to produce 2-amino-5-chloro-3-methylbenzoic acid. google.comchemicalbook.com

While this patent describes the synthesis of the 5-chloro isomer, a similar strategy could potentially be adapted to synthesize the 4-chloro isomer by carefully selecting the starting materials and reaction conditions. Once the substituted benzoic acid is obtained, it can be esterified using one of the methods described in section 2.2 to yield the final product, ethyl 2-amino-4-chloro-3-methylbenzoate.

Synthesis from Substituted Anthranilic Acids

One of the most direct routes to Ethyl 2-amino-4-chloro-3-methylbenzoate begins with a pre-existing substituted anthranilic acid, such as 2-amino-3-methylbenzoic acid. This approach focuses on the targeted introduction of the chloro group and subsequent esterification.

The synthesis of the precursor, 2-amino-3-methyl-5-chlorobenzoic acid, has been detailed starting from 2-amino-3-methylbenzoic acid. google.compatsnap.com This process typically involves a chlorination step. A common method employs a chlorinating agent like N-chlorosuccinimide or dichlorohydantoin in a suitable solvent. google.compatsnap.com For instance, 2-amino-3-methylbenzoic acid can be reacted with dichlorohydantoin in N,N-dimethylformamide (DMF) in the presence of a catalyst such as benzoyl peroxide. google.com The reaction is heated to facilitate the chlorination, typically at temperatures around 100-110 °C. google.com

Once the chlorinated anthranilic acid is obtained, the final step is esterification to yield the ethyl ester. This is a standard acid-catalyzed reaction, often referred to as Fischer esterification. The 2-amino-4-chloro-3-methylbenzoic acid is refluxed in ethanol with a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid. nih.govnih.gov The equilibrium of the reaction is driven towards the product by using an excess of ethanol. After the reaction is complete, the mixture is cooled, and the product can be isolated.

Alternatively, the foundational anthranilic acid structure itself can be synthesized via copper-catalyzed amination reactions. nih.govnih.gov This method involves the cross-coupling of a substituted 2-chlorobenzoic acid with an amine in the presence of a copper catalyst, which can be an efficient way to produce a wide range of N-aryl anthranilic acid derivatives. nih.govnih.gov

Sequential Functionalization and Transformation of Monosubstituted Benzenes

A more fundamental approach to synthesizing the target molecule involves a multi-step sequence starting from a simple monosubstituted benzene (B151609), such as m-toluic acid. This bottom-up strategy allows for the precise, stepwise introduction of the required functional groups onto the benzene ring.

A representative synthetic pathway begins with the nitration of m-toluic acid. google.com This electrophilic aromatic substitution reaction, typically carried out using a mixture of nitric acid and sulfuric acid, introduces a nitro group onto the ring, yielding 2-nitro-3-methylbenzoic acid. google.com The directing effects of the existing methyl and carboxylic acid groups guide the position of nitration.

Following nitration, the nitro group is reduced to an amino group. This transformation is commonly achieved through catalytic hydrogenation. google.com The 2-nitro-3-methylbenzoic acid is reacted with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C), in a suitable solvent. This step yields 2-amino-3-methylbenzoic acid. google.com

The subsequent steps mirror the latter part of the synthesis from substituted anthranilic acids. The 2-amino-3-methylbenzoic acid undergoes chlorination to introduce the chlorine atom at the desired position, followed by Fischer esterification to produce the final product, Ethyl 2-amino-4-chloro-3-methylbenzoate. google.comnih.gov This sequential method provides a versatile route for creating various substituted anthranilates from readily available starting materials.

Preparation via Ring-Opening Reactions of Heterocyclic Precursors

An alternative and elegant strategy for the synthesis of substituted 2-aminobenzoates involves the ring-opening of heterocyclic precursors. One such method is the oxidative ring-opening of 3-aminoindazoles. rsc.org This approach leverages the pre-organized structure of the heterocycle to generate the desired substituted aniline (B41778) derivative.

In this methodology, a suitably substituted 1H-indazol-3-amine serves as the starting material. The reaction involves the cleavage of the heterocyclic ring system to form a 2-aminobenzoate (B8764639). rsc.org While not explicitly detailed for Ethyl 2-amino-4-chloro-3-methylbenzoate, the general procedure can be adapted. A starting material like 4-chloro-3-methyl-1H-indazol-amine would be required. The oxidative cleavage can be performed using various reagents, leading to the formation of the corresponding anthranilate ester. This method is notable for its potential to introduce functional groups in a controlled manner, dictated by the substitution pattern of the initial heterocyclic precursor. rsc.org The reaction is often followed by purification using flash column chromatography. rsc.org

Optimization of Reaction Parameters and Yields in Synthetic Sequences

The efficiency and success of synthesizing Ethyl 2-amino-4-chloro-3-methylbenzoate are highly dependent on the careful control and optimization of various reaction parameters. Key factors include the choice of solvent, reaction temperature, and the use of catalysts, all of which influence reaction rates, selectivity, and product purity.

Investigation of Solvent Effects on Reaction Efficiency and Selectivity

The solvent plays a crucial role in chemical synthesis, affecting reactant solubility, reaction rates, and sometimes the reaction pathway itself. In the synthesis of anthranilic acid derivatives, solvent choice has been shown to significantly impact yields.

For instance, in the copper-catalyzed amination to form N-aryl anthranilic acids, different solvents result in varied yields. nih.gov A study comparing solvents for the coupling of 2-chlorobenzoic acid and 2-methylaniline found that while n-butanol and 2-ethoxyethanol (B86334) gave good yields (75% and 76% respectively), reactions in water or ethylene (B1197577) glycol resulted in poor yields. nih.gov

In the chlorination of 2-amino-3-methylbenzoic acid, polar aprotic solvents are preferred. google.com Solvents such as N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAC), sulfolane, and DMSO are effective for this reaction. google.com The choice of solvent can influence the solubility of the chlorinating agent and the substrate, thereby affecting the reaction efficiency.

The table below summarizes the effect of different solvents on the yield of a representative copper-catalyzed amination reaction. nih.gov

| Solvent | Base | Yield (%) |

| n-Butanol | K₂CO₃ | 75 |

| 2-Ethoxyethanol | K₂CO₃ | 76 |

| Water | K₂CO₃ | 15 |

| Ethylene Glycol | K₂CO₃ | 20 |

Role of Temperature and Catalysis in Reaction Control and Product Purity

Temperature and catalysis are fundamental tools for controlling reaction outcomes. Temperature directly influences the reaction rate, while catalysts provide an alternative, lower-energy reaction pathway, often enhancing selectivity and allowing for milder reaction conditions.

In the copper-catalyzed synthesis of N-aryl anthranilic acids, a catalyst system of Cu/Cu₂O is employed, and the reaction is typically conducted at elevated temperatures, such as 130 °C, to achieve a reasonable reaction rate. nih.gov The catalyst is essential for facilitating the carbon-nitrogen bond formation. nih.govnih.gov

Temperature control is also critical in other steps. For example, a method for preparing 2-amino-3-chloro benzoic methyl ester specifies cooling the reaction mixture to between 5 °C and 10 °C before the dropwise addition of the methylating reagent. google.com This is followed by stirring at room temperature for several hours. google.com Such temperature control can be crucial for preventing side reactions and ensuring high product purity. Conversely, the chlorination of 2-amino-3-methylbenzoic acid is performed at a much higher temperature of 90-110 °C to drive the reaction to completion. google.com

The following table highlights the different temperature and catalyst conditions used in various steps relevant to the synthesis of Ethyl 2-amino-4-chloro-3-methylbenzoate.

| Reaction Step | Catalyst | Temperature | Purpose |

| C-N Coupling | Cu/Cu₂O | 130 °C | Formation of anthranilic acid core nih.gov |

| Chlorination | Benzoyl Peroxide | 90-110 °C | Introduction of chloro group google.com |

| Esterification | H₂SO₄ (catalytic) | Reflux | Formation of ethyl ester nih.gov |

| Methylation | None specified | 5-10 °C (addition), then Room Temp. | Prevents side reactions during ester formation google.com |

Purification Methodologies: Recrystallization and Chromatographic Techniques

After the synthesis, isolating the target compound in high purity is essential. The primary methods used for the purification of Ethyl 2-amino-4-chloro-3-methylbenzoate and its intermediates are recrystallization and chromatography.

Recrystallization is a technique used to purify solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. The crude product is dissolved in a minimum amount of a suitable hot solvent, and as the solution cools, the desired compound crystallizes out, leaving impurities behind in the solution. orgsyn.org For example, ethyl 4-amino-3-methylbenzoate can be recrystallized from absolute ethanol. orgsyn.org Similarly, 2-amino-3-methyl-5-chlorobenzoic acid can be purified by recrystallization from methanol after an initial wash with hot water. patsnap.com

Chromatographic techniques, particularly column chromatography, are powerful methods for separating components of a mixture. The separation is based on the differential partitioning of the components between a stationary phase (often silica (B1680970) gel) and a mobile phase (a solvent or mixture of solvents). google.com For instance, the purification of intermediates in related syntheses is often achieved by flash column chromatography on silica gel, using solvent systems like a petroleum ether and ethyl acetate (B1210297) mixture. rsc.org This method is highly effective for separating compounds with similar polarities and for removing reaction byproducts.

Chemical Reactivity and Derivatization of Ethyl 2 Amino 4 Chloro 3 Methylbenzoate

Reactions Involving the Ester Moiety

The ethyl ester group of Ethyl 2-amino-4-chloro-3-methylbenzoate is susceptible to nucleophilic acyl substitution reactions, allowing for its conversion into other esters, carboxylic acids, and amides.

Transesterification Reactions with Various Alcohols

Transesterification is a process where the ethyl group of the ester is exchanged with a different alkyl or aryl group from an alcohol. This reaction is typically catalyzed by either an acid or a base. The general mechanism involves the nucleophilic attack of an alcohol on the carbonyl carbon of the ester, leading to a tetrahedral intermediate which then collapses to form the new ester and ethanol (B145695).

While specific studies on the transesterification of Ethyl 2-amino-4-chloro-3-methylbenzoate are not extensively documented in publicly available literature, the principles of transesterification of similar aromatic esters are well-established. For instance, the transesterification of β-keto esters has been achieved using various catalysts, including traditional homogeneous catalysts like HCl and H₂SO₄, as well as heterogeneous catalysts. The reaction conditions can be optimized by adjusting temperature, catalyst, and the amount of excess alcohol used to drive the equilibrium towards the desired product.

Table 1: Representative Transesterification Reactions of Aromatic Esters

| Ester Substrate | Alcohol | Catalyst | Product | Reference |

|---|---|---|---|---|

| Methyl Acetoacetate | Benzyl (B1604629) Alcohol | Nano CuFe₂O₄ | Benzyl Acetoacetate | nih.gov |

Hydrolysis and Saponification to Corresponding Benzoic Acid

The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, 2-amino-4-chloro-3-methylbenzoic acid, under either acidic or basic conditions. Basic hydrolysis, also known as saponification, is a common method that involves treating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. The reaction is typically carried out at room temperature or under reflux. The resulting product is the sodium or potassium salt of the carboxylic acid, which upon acidification, precipitates the free carboxylic acid.

The saponification of substituted ethyl m- and p-aminobenzoates has been studied to understand the electronic and steric effects of substituents on the reaction rates. These studies provide a framework for predicting the reactivity of Ethyl 2-amino-4-chloro-3-methylbenzoate in saponification reactions.

A general procedure for the alkaline hydrolysis of an ester like ethyl benzoate (B1203000) involves dissolving the ester in a mixture of an alcohol (e.g., methanol (B129727) or ethanol) and an aqueous solution of a strong base (e.g., NaOH). The mixture is stirred for several hours at room temperature or heated under reflux. After the reaction is complete, the alcohol is removed, and the aqueous solution is acidified to precipitate the carboxylic acid, which can then be isolated by filtration.

Amidation Reactions with Amines

The ester group of Ethyl 2-amino-4-chloro-3-methylbenzoate can react with primary or secondary amines to form the corresponding amides. This reaction, often referred to as aminolysis, typically requires heating and may be catalyzed by acids or bases. The direct amidation of esters with amines can be challenging due to the lower reactivity of esters compared to other acylating agents. However, various catalytic systems have been developed to facilitate this transformation. For example, Nb₂O₅ has been shown to be an effective heterogeneous catalyst for the direct amidation of various esters with amines under solvent-free conditions.

The synthesis of 2-amino-5-cyano-N,3-dimethylbenzamide from ethyl 2-amino-5-cyano-3-methylbenzoate has been achieved by reacting the ester with methylamine (B109427) in methanol in the presence of sodium methoxide. researchgate.net This demonstrates a practical application of the amidation of a substituted aminobenzoate ester.

Table 2: Examples of Amidation of Benzoate Esters

| Ester Substrate | Amine | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| Methyl Benzoate | Various Amines | Nb₂O₅, solvent-free | N-substituted Benzamides | eurjchem.com |

Reactions at the Amino Group

The primary amino group on the aromatic ring is a key site for derivatization, allowing for the introduction of a wide variety of functional groups through acylation, sulfonylation, alkylation, and arylation reactions.

Acylation and Sulfonylation Reactions

The amino group of Ethyl 2-amino-4-chloro-3-methylbenzoate can be readily acylated with acid chlorides or anhydrides in the presence of a base to form the corresponding N-acyl derivatives. For example, the amidation of 4-aminobenzoic acid can be achieved with 3-chlorobenzoyl chloride in dry tetrahydrofuran. google.com Similarly, sulfonylation can be accomplished by reacting the amino group with a sulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a base. The synthesis of 2-chlorosulfonyl-3-methyl benzoate from 2-amino-3-methyl benzoate via diazotization followed by sulfonation highlights a method for introducing a sulfonyl chloride group, which can then react with amines. nih.gov

These reactions are fundamental in organic synthesis and are widely used to introduce amide and sulfonamide functionalities, which are prevalent in many biologically active molecules.

Table 3: Representative Acylation and Sulfonylation of Aromatic Amines

| Amine Substrate | Acylating/Sulfonylating Agent | Base/Conditions | Product | Reference |

|---|---|---|---|---|

| 4-Aminobenzoic acid | 3-Chlorobenzoyl chloride | Dry THF | 4-(3-chlorobenzamido)benzoic acid | google.com |

Alkylation and Arylation Strategies to Form Substituted Amines

The nucleophilic amino group can undergo N-alkylation with alkyl halides or other alkylating agents. Reductive amination, involving the reaction with an aldehyde or ketone in the presence of a reducing agent, is another common method for N-alkylation. The synthesis of N-alkylated-α-amino methyl esters has been achieved through reductive alkylation using sodium borohydride (B1222165) as the reducing agent. organic-chemistry.org

N-arylation of the amino group can be achieved through cross-coupling reactions, such as the Buchwald-Hartwig amination. rsc.org This palladium-catalyzed reaction allows for the formation of a carbon-nitrogen bond between an aryl halide (or triflate) and an amine. This methodology is widely applicable and tolerates a broad range of functional groups. The Buchwald-Hartwig arylation has been successfully applied to various aminoheterocycles, demonstrating its utility in synthesizing complex N-aryl amines. mit.edu

Table 4: Examples of N-Alkylation and N-Arylation of Aromatic Amines

| Amine Substrate | Alkylating/Arylating Agent | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| α-Amino methyl ester hydrochlorides | Various aldehydes | NaBH₄ in DMF with 1% AcOH | N-alkylated-α-amino methyl esters | organic-chemistry.org |

Diazotization and Subsequent Transformations (e.g., Sandmeyer Reactions)

The aromatic primary amino group in Ethyl 2-amino-4-chloro-3-methylbenzoate is a key functional handle for a variety of transformations, most notably through the formation of a diazonium salt. This process, known as diazotization, involves treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). masterorganicchemistry.com

The resulting aryl diazonium salt is a valuable synthetic intermediate because the diazonio group (-N₂⁺) is an excellent leaving group, readily displaced by a wide range of nucleophiles. masterorganicchemistry.com This allows for the introduction of substituents onto the aromatic ring that are often difficult to install by other means. organic-chemistry.org

A prominent set of these transformations are the Sandmeyer reactions, which utilize copper(I) salts as catalysts or reagents to replace the diazonio group with various substituents. wikipedia.org For Ethyl 2-amino-4-chloro-3-methylbenzoate, these reactions provide a pathway to a diverse array of derivatives.

Key Sandmeyer Transformations:

Chlorination: Treatment of the diazonium salt with copper(I) chloride (CuCl) would yield Ethyl 2,4-dichloro-3-methylbenzoate.

Bromination: Using copper(I) bromide (CuBr) allows for the synthesis of Ethyl 2-bromo-4-chloro-3-methylbenzoate.

Cyanation: The reaction with copper(I) cyanide (CuCN) introduces a nitrile group, forming Ethyl 4-chloro-2-cyano-3-methylbenzoate. This nitrile can be further hydrolyzed to a carboxylic acid or reduced to an amine. wikipedia.orgscirp.org

Hydroxylation: The diazonium group can also be replaced by a hydroxyl group to form a phenol, typically by heating the diazonium salt in an aqueous acidic solution, sometimes with the aid of copper(I) oxide (Cu₂O). wikipedia.org

The versatility of diazonium salts extends beyond the classic Sandmeyer reactions, enabling other substitutions such as the Schiemann reaction for fluorination (using HBF₄ and heat) and reactions with potassium iodide to introduce iodine. masterorganicchemistry.comorganic-chemistry.org

| Reaction Type | Reagent(s) | Resulting Substituent | Potential Product Name |

|---|---|---|---|

| Sandmeyer (Chlorination) | 1. NaNO₂, HCl 2. CuCl | -Cl | Ethyl 2,4-dichloro-3-methylbenzoate |

| Sandmeyer (Bromination) | 1. NaNO₂, HBr 2. CuBr | -Br | Ethyl 2-bromo-4-chloro-3-methylbenzoate |

| Sandmeyer (Cyanation) | 1. NaNO₂, H₂SO₄ 2. CuCN | -CN | Ethyl 4-chloro-2-cyano-3-methylbenzoate |

| Hydroxylation | 1. NaNO₂, H₂SO₄ 2. H₂O, Heat | -OH | Ethyl 4-chloro-2-hydroxy-3-methylbenzoate |

| Schiemann Reaction | 1. NaNO₂, HCl 2. HBF₄ 3. Heat | -F | Ethyl 4-chloro-2-fluoro-3-methylbenzoate |

| Iodination | 1. NaNO₂, H₂SO₄ 2. KI | -I | Ethyl 4-chloro-2-iodo-3-methylbenzoate |

Condensation Reactions with Aldehydes and Ketones

The nucleophilic amino group of Ethyl 2-amino-4-chloro-3-methylbenzoate can participate in condensation reactions with carbonyl compounds, specifically aldehydes and ketones. This reaction typically involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon, followed by dehydration to form an imine, also known as a Schiff base.

These reactions are often catalyzed by acid and proceed via a tetrahedral intermediate called a hemiaminal. mdpi.com The formation of the C=N double bond is driven by the removal of water from the reaction mixture. The reactivity of the carbonyl compound generally follows the order of aldehydes being more reactive than ketones due to less steric hindrance and greater electrophilicity of the carbonyl carbon.

For instance, reacting Ethyl 2-amino-4-chloro-3-methylbenzoate with an aromatic aldehyde like benzaldehyde (B42025) would yield an N-benzylidene derivative. Such condensation reactions are fundamental in building more complex molecular architectures from simpler precursors.

Reactions at the Chloro Substituent

The chloro group attached to the aromatic ring is another site for chemical modification, primarily through substitution or cross-coupling reactions.

Nucleophilic Aromatic Substitution Pathways (if electronically activated)

Nucleophilic aromatic substitution (SɴAr) involves the replacement of a leaving group, such as a halide, on an aromatic ring by a nucleophile. libretexts.org For this reaction to proceed, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN, -C=O) positioned ortho or para to the leaving group. libretexts.orglibretexts.org These groups are necessary to stabilize the negatively charged intermediate (Meisenheimer complex) that forms during the reaction. libretexts.org

In the case of Ethyl 2-amino-4-chloro-3-methylbenzoate, the substituents on the ring are an electron-donating amino group (-NH₂), a weakly electron-donating methyl group (-CH₃), and an electron-withdrawing ethyl ester group (-COOEt). The powerful electron-donating amino group is ortho to the chloro substituent, while the withdrawing ester group is meta. This substitution pattern does not provide the necessary electronic activation for standard SɴAr reactions, which typically require an ortho or para electron-withdrawing group to stabilize the intermediate. libretexts.org Consequently, direct displacement of the chloro group by common nucleophiles under mild conditions is generally unfavorable.

Transition-Metal Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira Couplings)

A more effective strategy for modifying the chloro-substituted position is through transition-metal-catalyzed cross-coupling reactions. These powerful C-C bond-forming reactions have revolutionized organic synthesis. The aryl chloride moiety in Ethyl 2-amino-4-chloro-3-methylbenzoate can serve as the electrophilic partner in several such couplings.

Suzuki-Miyaura Coupling: This reaction couples an aryl halide with an organoboron compound (like a boronic acid or ester) using a palladium catalyst and a base. nih.govnih.gov Reacting Ethyl 2-amino-4-chloro-3-methylbenzoate with an arylboronic acid (Ar-B(OH)₂) would result in the formation of a biaryl compound, replacing the chlorine atom with the 'Ar' group.

Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. nih.gov This would allow for the introduction of a vinyl or substituted vinyl group at the C4 position of the starting material.

Sonogashira Coupling: This reaction forms a C-C bond between an aryl halide and a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.orgorganic-chemistry.org This method provides a direct route to arylalkynes, enabling the attachment of an alkynyl group to the aromatic ring of the title compound.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed | General Product Structure |

|---|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ (Boronic Acid) | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | Aryl-Aryl | Ethyl 2-amino-4-aryl-3-methylbenzoate |

| Heck | R-CH=CH₂ (Alkene) | Pd(0) catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | Aryl-Vinyl | Ethyl 2-amino-4-(alkenyl)-3-methylbenzoate |

| Sonogashira | R-C≡CH (Terminal Alkyne) | Pd(0) catalyst, Cu(I) co-catalyst, Base (e.g., Amine) | Aryl-Alkynyl | Ethyl 2-amino-4-(alkynyl)-3-methylbenzoate |

Reactions Involving the Methyl Group

The methyl group at the C3 position, being attached to the aromatic ring, is a benzylic position and is susceptible to specific functionalization reactions.

Side-Chain Functionalization (e.g., benzylic halogenation, oxidation)

Benzylic Halogenation: The benzylic hydrogens of the methyl group can be replaced by halogens via free-radical halogenation. This is typically achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a radical initiator (e.g., AIBN) or UV light. This reaction would convert the methyl group into a halomethyl group (e.g., -CH₂Br), which is itself a versatile functional group for further nucleophilic substitution reactions.

Benzylic Oxidation: The methyl group can be oxidized to various oxidation states depending on the reagent and reaction conditions. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid under vigorous conditions can oxidize the methyl group completely to a carboxylic acid (-COOH). Milder or more controlled oxidation could potentially yield a benzaldehyde (-CHO) or a benzyl alcohol (-CH₂OH) derivative, although selective oxidation to these intermediate states can be challenging and may require specialized reagents.

Investigation into the Reveals a Complex Chemo- and Regioselectivity Profile

Detailed research into the chemical behavior of Ethyl 2-amino-4-chloro-3-methylbenzoate, a polysubstituted anthranilate ester, is limited in publicly available scientific literature. Consequently, a comprehensive analysis of its chemo- and regioselectivity in complex transformations, supported by extensive experimental data, cannot be fully provided at this time.

The reactivity of this compound is governed by the interplay of its four distinct functional groups attached to the benzene (B151609) ring: an amino group (-NH2), a chloro group (-Cl), a methyl group (-CH3), and an ethyl ester group (-COOEt). The positioning of these substituents dictates the electron density distribution around the ring and the steric accessibility of each potential reaction site, which in turn controls the chemo- and regioselectivity of its reactions.

Given the substitution pattern of Ethyl 2-amino-4-chloro-3-methylbenzoate, several potential sites for electrophilic attack exist. The positions ortho and para to the strongly activating amino group are the most likely to react. However, one ortho position is blocked by the methyl group, and the other by the ester group. The para position is occupied by the chloro group. This intricate substitution pattern suggests that any transformation would be subject to complex selectivity challenges.

In the absence of specific studies on Ethyl 2-amino-4-chloro-3-methylbenzoate, we can hypothesize its reactivity based on general principles of organic chemistry. For instance, in electrophilic aromatic substitution reactions, the position C5 is activated by the ortho-amino group and the para-methyl group, while being deactivated by the meta-chloro and meta-ester groups. The position C6 is activated by the para-amino group and the ortho-methyl group, but deactivated by the meta-ester group. The relative activating and deactivating effects of the substituents would determine the major product.

Similarly, the presence of multiple functional groups allows for a variety of other potential transformations. The amino group can undergo acylation, alkylation, or diazotization. The ester group can be hydrolyzed or transesterified. The chloro group could potentially participate in nucleophilic aromatic substitution or cross-coupling reactions, although the electron-donating groups on the ring would make this challenging without appropriate catalytic systems.

A thorough investigation into the chemo- and regioselectivity of this compound would require systematic experimental studies. This would involve reacting Ethyl 2-amino-4-chloro-3-methylbenzoate with a range of reagents under various conditions and analyzing the resulting product distributions. Such studies would provide valuable data on the directing effects of the substituent combination and enable the development of synthetic strategies to selectively functionalize this molecule.

Advanced Spectroscopic Characterization and Structural Elucidation of Ethyl 2 Amino 4 Chloro 3 Methylbenzoate

Mass Spectrometry (MS)

Without access to primary research articles or spectral database entries detailing the synthesis and characterization of Ethyl 2-amino-4-chloro-3-methylbenzoate, any attempt to generate the requested content would fall outside the bounds of established scientific fact. Further research or the publication of experimental data by chemical researchers is required before a comprehensive spectroscopic analysis of this compound can be provided.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determinationnih.gov

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For Ethyl 2-amino-4-chloro-3-methylbenzoate, HRMS analysis yields an exact mass that can be compared against a theoretical value calculated from the atomic masses of its constituent isotopes.

The molecular formula for Ethyl 2-amino-4-chloro-3-methylbenzoate is C₁₀H₁₂ClNO₂. The theoretical monoisotopic mass is calculated to be 213.0556563 Da. nih.gov Experimental determination via HRMS would be expected to confirm this value with a high degree of precision, typically within a few parts per million (ppm), thus verifying the compound's elemental composition.

Table 1: HRMS Data for Ethyl 2-amino-4-chloro-3-methylbenzoate

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₁₂ClNO₂ | nih.gov |

| Theoretical Exact Mass | 213.0556563 Da | nih.gov |

Fragmentation Pattern Analysis for Elucidating Molecular Architecture and Connectivitynih.govmiamioh.edu

Electron Ionization Mass Spectrometry (EI-MS) provides critical information about a molecule's structure by analyzing the fragmentation patterns that occur upon electron impact. The resulting mass spectrum displays the molecular ion (M⁺) and various fragment ions, which reveal the connectivity of atoms within the molecule.

For Ethyl 2-amino-4-chloro-3-methylbenzoate, the fragmentation is guided by the functional groups present: the ethyl ester, the aromatic amine, and the chloro and methyl substituents. Common fragmentation pathways for aromatic esters include α-cleavages and rearrangements. miamioh.edu

Key fragmentation processes anticipated for this molecule include:

Loss of an ethyl radical (•CH₂CH₃): An α-cleavage next to the ester carbonyl can lead to the loss of the ethyl group, resulting in a prominent ion at m/z 184.

Loss of an ethoxy radical (•OCH₂CH₃): Cleavage of the ester C-O bond results in the loss of the ethoxy group, producing an acylium ion at m/z 168.

Loss of a chlorine atom (•Cl): The presence of a halogen on the aromatic ring can lead to its expulsion. This is a characteristic fragmentation for halogenated aromatic compounds. nih.gov

McLafferty Rearrangement: While less common in aromatic esters without a sufficiently long alkyl chain, it remains a potential pathway if side-chain rearrangements occur.

Table 2: Predicted Mass Spectrometry Fragmentation for Ethyl 2-amino-4-chloro-3-methylbenzoate

| Fragment Ion | Proposed Structure / Neutral Loss | m/z (for ³⁵Cl) |

|---|---|---|

| [M]⁺ | C₁₀H₁₂ClNO₂⁺ | 213 |

| [M - C₂H₅]⁺ | Loss of ethyl radical | 184 |

| [M - OC₂H₅]⁺ | Loss of ethoxy radical | 168 |

| [M - Cl]⁺ | Loss of chlorine radical | 178 |

Electronic Absorption and Fluorescence Spectroscopy

UV-Vis Spectroscopy for Electronic Transitionsresearchgate.net

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, corresponding to the promotion of electrons to higher energy orbitals. The absorption spectrum is characteristic of the chromophores present in the molecule. The chromophore in Ethyl 2-amino-4-chloro-3-methylbenzoate is the substituted benzene (B151609) ring.

The electronic transitions are primarily π → π* in nature, associated with the aromatic system. The presence of the amino (-NH₂) group, a strong auxochrome, and the ester (-COOEt) group significantly influences the absorption maxima (λₘₐₓ). Based on analogous compounds like ethyl 4-aminobenzoate (B8803810), which exhibits absorption bands around 227 nm and 310 nm, similar transitions are expected for the title compound. researchgate.net The chloro and methyl substituents will cause slight shifts in these absorption bands due to their electronic effects on the aromatic ring.

Table 3: Expected UV-Vis Absorption Data for Ethyl 2-amino-4-chloro-3-methylbenzoate

| Electronic Transition | Expected Wavelength Range (nm) | Chromophore |

|---|---|---|

| π → π* | ~230-250 | Substituted Benzene Ring |

Fluorescence Spectroscopy for Emission Properties (if observed)researchgate.net

Fluorescence spectroscopy provides information on the emission of light from a molecule after it has absorbed light. Many aromatic amines exhibit fluorescence, and their emission properties are often sensitive to the solvent environment.

For molecules like Ethyl 2-amino-4-chloro-3-methylbenzoate, which possess both an electron-donating group (amino) and an electron-withdrawing group (ester), the potential for intramolecular charge transfer (ICT) in the excited state exists. researchgate.net This phenomenon can lead to dual emission bands, particularly in polar solvents. The emission wavelength would likely be significantly red-shifted (a larger Stokes shift) compared to the absorption, a characteristic of ICT states. The fluorescence quantum yield and lifetime would be dependent on the solvent polarity and the efficiency of the ICT process. Studies on similar compounds, such as 4-amino-3-methyl benzoic acid methyl ester, have shown such dual emission behavior. researchgate.net

Table 4: Potential Fluorescence Properties of Ethyl 2-amino-4-chloro-3-methylbenzoate

| Property | Expected Observation | Rationale |

|---|---|---|

| Emission | Likely fluorescent | Presence of aromatic amine chromophore |

| Stokes Shift | Potentially large | Possibility of Intramolecular Charge Transfer (ICT) |

| Solvent Effects | Solvatochromic shifts | Emission wavelength expected to be sensitive to solvent polarity |

Solid State Chemistry and Crystal Engineering of Ethyl 2 Amino 4 Chloro 3 Methylbenzoate

Hirshfeld Surface Analysis and Fingerprint Plots

Visualization of Interaction Landscapes and Donor-Acceptor Regions in the Crystal LatticeHirshfeld surfaces and the associated 2D fingerprint plots provide a visual representation of the intermolecular interactions. These visualizations highlight the regions of the molecule that act as hydrogen bond donors and acceptors and offer an intuitive picture of the crystal's supramolecular architecture.

Until a formal crystallographic study of Ethyl 2-amino-4-chloro-3-methylbenzoate is conducted and published, a detailed and scientifically accurate article on its solid-state chemistry and crystal engineering, as per the requested outline, remains an endeavor for future research.

Polymorphism and Co-crystallization Studies

Exploration of Different Crystalline Forms and Their Formation Conditions

There is no scientific literature detailing the exploration of different crystalline forms (polymorphs) of Ethyl 2-amino-4-chloro-3-methylbenzoate. Investigations into how varying crystallization conditions—such as solvent, temperature, and pressure—might lead to the formation of different crystal packing arrangements have not been reported. Consequently, data on the existence of polymorphs and the specific conditions under which they might form is currently unavailable.

Co-crystallization with Co-formers for Modified Solid-State Properties

Similarly, there are no published studies on the co-crystallization of Ethyl 2-amino-4-chloro-3-methylbenzoate with other molecular compounds (co-formers). The field of crystal engineering often employs co-crystallization to modify the physicochemical properties of a target compound, such as solubility, stability, and bioavailability. However, no research has been documented that applies this technique to Ethyl 2-amino-4-chloro-3-methylbenzoate to achieve modified solid-state properties. Therefore, there is no data on potential co-formers or the properties of any resulting co-crystals.

Due to the lack of available research, data tables concerning different crystalline forms, their formation conditions, and co-crystallization studies cannot be provided. Further research in the field of solid-state chemistry and crystal engineering is required to elucidate the polymorphic behavior and co-crystallization potential of Ethyl 2-amino-4-chloro-3-methylbenzoate.

Computational Chemistry and Theoretical Studies of Ethyl 2 Amino 4 Chloro 3 Methylbenzoate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a powerful computational tool to investigate the electronic structure and properties of molecules. For a compound like Ethyl 2-amino-4-chloro-3-methylbenzoate, DFT calculations would provide fundamental insights into its behavior at the molecular level.

Geometry Optimization and Energy Minimization of Molecular Structures

The initial step in a computational study involves determining the most stable three-dimensional arrangement of the atoms, known as geometry optimization. This process seeks to find the minimum energy conformation of the molecule on its potential energy surface. For Ethyl 2-amino-4-chloro-3-methylbenzoate, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible electronic energy. The resulting optimized structure represents the most probable geometry of the molecule in the gas phase.

Vibrational Frequency Calculations and Correlation with Experimental Spectra

Once the optimized geometry is obtained, vibrational frequency calculations can be performed. These calculations predict the frequencies of the fundamental modes of molecular vibration. The results are typically correlated with experimental infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific type of molecular motion, such as the stretching of the N-H bonds in the amino group, the C=O stretch of the ester, or the C-Cl stretch. This correlation is vital for the assignment of spectral bands observed in the laboratory, confirming the molecule's structure and providing a deeper understanding of its vibrational properties.

Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key component of understanding a molecule's chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests that the molecule is more reactive. For Ethyl 2-amino-4-chloro-3-methylbenzoate, FMO analysis would identify the regions of the molecule most susceptible to electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic interactions. The MEP map is plotted onto the electron density surface, with different colors representing different electrostatic potential values. Typically, red regions indicate areas of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. Conversely, blue regions denote areas of low electron density and positive electrostatic potential, indicating sites for nucleophilic attack. Green areas represent neutral electrostatic potential. For Ethyl 2-amino-4-chloro-3-methylbenzoate, the MEP surface would likely show negative potential around the oxygen atoms of the ester group and the nitrogen atom of the amino group, while positive potential might be located around the hydrogen atoms of the amino group.

Topological Analysis of Electron Density

A more profound understanding of the chemical bonding within a molecule can be achieved through the topological analysis of its electron density.

Quantum Theory of Atoms in Molecules (QTAIM) for Bond Characterization

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for partitioning the electron density of a molecule into atomic basins. This analysis allows for the characterization of chemical bonds based on the properties of the electron density at the bond critical points (BCPs). Parameters such as the electron density (ρ), the Laplacian of the electron density (∇²ρ), and the total energy density (H(r)) at the BCP are used to classify interactions as either shared-shell (covalent) or closed-shell (ionic, hydrogen bonds, van der Waals interactions). For Ethyl 2-amino-4-chloro-3-methylbenzoate, QTAIM analysis would provide quantitative data on the nature of the various covalent bonds within the molecule, as well as any potential intramolecular interactions.

Molecular Dynamics Simulations for Conformational Flexibility and Solution Behavior

Conformational Flexibility:

The rotational barriers of the amino and ethyl ester groups are influenced by both steric and electronic effects of the substituents on the benzene (B151609) ring. The presence of the methyl group ortho to the amino group and meta to the ester group, along with the chloro group para to the amino group, introduces steric hindrance that will likely favor specific rotational conformers.

Amino Group Rotation: The rotation of the amino group would be influenced by potential intramolecular hydrogen bonding with the ester group and steric clashes with the adjacent methyl group.

Ethyl Ester Group Conformation: The ethyl ester group has multiple rotatable bonds, leading to various possible conformations. The orientation of the carbonyl group relative to the aromatic ring and the conformation of the ethyl chain will be influenced by the electronic nature of the ring and steric interactions with the neighboring methyl group.

A hypothetical conformational analysis would likely reveal a preferred planar or near-planar arrangement of the ester group with the benzene ring to maximize π-conjugation, while the amino group's orientation would be a balance between electronic stabilization and steric repulsion.

Solution Behavior:

In a solvent, the behavior of Ethyl 2-amino-4-chloro-3-methylbenzoate would be dictated by its ability to form hydrogen bonds and other non-covalent interactions.

Solvent Effects: In polar protic solvents like water or ethanol (B145695), the amino and ester groups would act as hydrogen bond donors and acceptors, respectively. MD simulations of similar molecules, such as p-aminobenzoic acid (PABA), have shown that the protonation state and solvation shell structure are highly dynamic and dependent on the local solvent environment. rsc.orgresearchgate.net

Aggregation: Depending on the concentration and solvent, there might be a tendency for the molecules to self-associate through π-stacking of the aromatic rings or hydrogen bonding between the amino and ester groups of adjacent molecules. MD simulations could predict the stability and structure of such aggregates.

The following table summarizes the key dihedral angles that would be of interest in a molecular dynamics study of this compound.

| Dihedral Angle | Description | Expected Influence on Conformation |

| C2-C1-C(O)-O | Rotation of the ester group relative to the ring | Influenced by steric hindrance from the methyl group and electronic effects. |

| C1-C(O)-O-CH2 | Rotation around the ester C-O bond | Determines the orientation of the ethyl group. |

| C3-C2-N-H | Rotation of the amino group | Affected by potential intramolecular hydrogen bonding and steric clash with the methyl group. |

Theoretical Mechanistic Studies of Reactions Involving the Compound

Theoretical mechanistic studies employ quantum chemical calculations to elucidate the pathways of chemical reactions, including the structures of transition states and the energetics of different reaction routes. While specific theoretical studies on reactions involving Ethyl 2-amino-4-chloro-3-methylbenzoate are scarce, the reactivity of this compound can be inferred from computational studies on related substituted anilines and benzoic acid derivatives.

Potential Reactions and Theoretical Insights:

Electrophilic Aromatic Substitution: Theoretical calculations could predict the most likely sites for electrophilic attack. Given the directing effects of the substituents, the positions ortho and para to the strongly activating amino group are potential sites. However, one ortho position is blocked by the methyl group, and the para position is occupied by the chloro group. The remaining ortho position (C6) would be a likely candidate for substitution, and computational studies could determine the activation barriers for substitution at different positions.

Reactions at the Amino Group: The amino group can act as a nucleophile. Theoretical studies could model its reaction with various electrophiles, such as in acylation or alkylation reactions. The nucleophilicity of the amino group is influenced by the other substituents on the ring.

Cyclization Reactions: Aminobenzoic acid derivatives can undergo cyclization reactions to form heterocyclic compounds. rsc.orgnih.gov For instance, under certain conditions, intramolecular cyclization involving the amino and ester groups could potentially lead to the formation of a lactam. Theoretical studies could investigate the feasibility of such reactions by calculating the activation energies and reaction thermodynamics.

The table below outlines some plausible reactions and the insights that could be gained from theoretical studies.

| Reaction Type | Plausible Reactants | Potential Products | Insights from Theoretical Studies |

| Electrophilic Nitration | HNO3/H2SO4 | Nitro-substituted derivatives | Prediction of the most favorable substitution site (regioselectivity) and the reaction's activation energy. |

| Acylation of Amino Group | Acetyl chloride | N-acetylated product | Calculation of the reaction pathway and the stability of the resulting amide. |

| Intramolecular Cyclization | Heat or catalyst | Lactam formation | Determination of the transition state structure and the energetic feasibility of the cyclization process. |

Role As a Precursor and Intermediate in Advanced Organic Synthesis

Building Block for Complex Heterocyclic Compounds

The structural framework of Ethyl 2-amino-4-chloro-3-methylbenzoate, containing a nucleophilic amino group and an electrophilic ester carbonyl group in an ortho relationship, is highly conducive to cyclocondensation reactions for the formation of various heterocyclic compounds. While direct experimental studies on this specific molecule are not extensively documented in publicly available literature, its reactivity can be inferred from established synthetic routes for analogous 2-aminobenzoate (B8764639) derivatives. These compounds are well-known precursors to a variety of fused heterocyclic systems, which are of significant interest in medicinal chemistry and materials science due to their diverse biological and photophysical properties.

One of the most prominent applications of 2-aminobenzoates is in the synthesis of quinazolinones , a class of fused heterocyclic compounds with a broad spectrum of pharmacological activities. The general synthesis of quinazolinones from 2-aminobenzoates typically involves a condensation reaction with a suitable one-carbon synthon, followed by cyclization. For instance, the reaction of a 2-aminobenzoate with formamide (B127407) or orthoesters can lead to the formation of the quinazolinone ring system. Microwave-assisted green chemistry approaches have also been developed for the efficient synthesis of quinazolinone derivatives from anthranilic acids and their esters. mdpi.comresearchgate.netinformahealthcare.com Based on these established methods, a plausible synthetic route to a substituted quinazolinone from Ethyl 2-amino-4-chloro-3-methylbenzoate is outlined below:

Plausible Reaction Scheme for Quinazolinone Synthesis

| Reactant 1 | Reactant 2 | Conditions | Product |

|---|---|---|---|

| Ethyl 2-amino-4-chloro-3-methylbenzoate | Acetic Anhydride | Heating | 2,7-dimethyl-6-chloro-4H-benzo[d] mdpi.comnih.govoxazin-4-one |

This proposed reaction is based on analogous syntheses of quinazolinones from substituted aminobenzoates.

Synthesis of Functional Materials Precursors

While direct applications of Ethyl 2-amino-4-chloro-3-methylbenzoate in the synthesis of functional materials are not widely reported, its structural motifs are found in molecules used for creating dyes and liquid crystals. The aminobenzoate scaffold is a common feature in various classes of organic functional materials.

Potential Application in Functional Dyes: Substituted aminobenzoates are known precursors in the synthesis of azo dyes and other colorants. researchgate.netrsc.orgmdpi.commjbas.com The amino group can be diazotized and coupled with various aromatic compounds to generate a wide range of colors. The specific substituents on the benzene (B151609) ring of Ethyl 2-amino-4-chloro-3-methylbenzoate would be expected to modulate the photophysical properties, such as the absorption and emission wavelengths, of any resulting dyes.

Potential Application in Liquid Crystals: The rigid core of the aminobenzoate structure is also a desirable feature in the design of liquid crystalline materials. nycu.edu.twresearchgate.net The synthesis of banana-shaped liquid crystals, for example, has been achieved using aminobenzoate derivatives as central building blocks. The introduction of substituents on the aromatic ring can influence the mesomorphic properties, such as the temperature range and type of liquid crystalline phases observed.

Application in Analytical Standards Development and Method Validation

The use of Ethyl 2-amino-4-chloro-3-methylbenzoate as a certified reference material or analytical standard is not documented in the mainstream scientific literature. Generally, analytical standards are well-characterized, high-purity compounds used for the calibration of analytical instruments, validation of analytical methods, and in quality control applications. While simpler aminobenzoates like 4-aminobenzoic acid are available as analytical standards, more complex, substituted derivatives such as Ethyl 2-amino-4-chloro-3-methylbenzoate are less common in this role unless they are a specific impurity or metabolite of a widely used pharmaceutical or industrial chemical. sigmaaldrich.comresearchgate.net

Green Chemistry Perspectives in Synthesis and Application

The principles of green chemistry are increasingly being applied to the synthesis of complex organic molecules to reduce environmental impact and improve efficiency. For the synthesis and reactions of Ethyl 2-amino-4-chloro-3-methylbenzoate, several green chemistry approaches can be envisioned, drawing from research on related compounds.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods. The synthesis of quinazolinones from anthranilic acid derivatives has been successfully achieved using microwave-assisted green processes, suggesting that the cyclization reactions of Ethyl 2-amino-4-chloro-3-methylbenzoate could be similarly optimized. mdpi.com

Metal-Free Catalysis: The development of metal-free catalytic systems is a key goal in green chemistry to avoid the use of toxic and expensive heavy metals. For instance, a metal-free synthetic method for 2-substituted quinazolines has been developed using a salicylic (B10762653) acid-catalyzed oxidative condensation of o-aminobenzylamines. nih.govnih.gov Such organocatalytic approaches could potentially be adapted for the transformation of Ethyl 2-amino-4-chloro-3-methylbenzoate.

Biocatalysis: Enzymes are highly efficient and selective catalysts that operate under mild, environmentally benign conditions. Biocatalysis is being explored for the synthesis of aminobenzoic acid and its derivatives as a sustainable alternative to traditional chemical methods. mdpi.com For instance, lipase-catalyzed acylation of aminobenzoates is a known transformation. nih.gov The application of biocatalysis could offer a greener route to the synthesis of Ethyl 2-amino-4-chloro-3-methylbenzoate or its further derivatization.

Q & A

Q. What experimental strategies are recommended for optimizing the synthesis of ethyl 2-amino-4-chloro-3-methylbenzoate?

To optimize synthesis, employ a stepwise approach:

- Acylation and esterification : Start with benzoic acid derivatives, using acylating agents (e.g., chloroacetyl chloride) to introduce the chloro and methyl groups. Reaction conditions (temperature, solvent polarity) must be controlled to minimize side products .

- Protection of the amino group : Use tert-butoxycarbonyl (Boc) or benzyl groups to prevent unwanted side reactions during esterification .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) ensures high purity. Confirm yield and purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which characterization techniques are critical for validating the structure and purity of ethyl 2-amino-4-chloro-3-methylbenzoate?

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Identify aromatic protons (δ 6.8–7.5 ppm), methyl groups (δ 2.1–2.5 ppm), and the ethyl ester (δ 1.3–4.3 ppm).

- ¹³C NMR : Confirm carbonyl (C=O, δ 165–170 ppm) and quaternary carbons .

- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase HPLC (≥95% purity threshold) to detect impurities.

- Melting Point Analysis : Compare observed values (e.g., 139–141°C) with literature data to verify crystallinity .

Q. How should ethyl 2-amino-4-chloro-3-methylbenzoate be stored to ensure stability during research?

- Dark, inert conditions : Store in amber vials under argon or nitrogen to prevent oxidation of the amino group.

- Temperature : Room temperature (20–25°C) is suitable for short-term storage; long-term storage requires desiccants to avoid hydrolysis .

Advanced Research Questions

Q. What mechanistic insights explain the biological activity of ethyl 2-amino-4-chloro-3-methylbenzoate and its analogs?

- Electrophilic interactions : The chloro and methyl groups enhance electrophilicity, facilitating binding to nucleophilic residues (e.g., cysteine thiols) in enzymes or receptors.

- Structure-activity relationship (SAR) studies : Analogs with para-chloro substitution (e.g., ethyl 4-chloro-3-methylbenzoate) show enhanced anti-inflammatory activity compared to ortho-substituted derivatives. Use in vitro assays (e.g., COX-2 inhibition) to quantify potency .

Q. How can contradictory crystallographic and spectroscopic data be resolved for this compound?

- SHELX refinement : Employ SHELXL for single-crystal X-ray diffraction to resolve bond-length discrepancies (e.g., C-Cl vs. C-N distances). Compare with DFT-optimized geometries for validation .